molecular formula C13H7ClN4OS B12801938 Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- CAS No. 152423-09-1

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)-

Cat. No.: B12801938
CAS No.: 152423-09-1
M. Wt: 302.74 g/mol
InChI Key: SZUOUFXDFQIXDE-UHFFFAOYSA-N
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Description

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which combines pyrazole, thiazole, and pyrimidine rings, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens, acids, and bases, can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • Pyrazolo(3,4-d)pyrimidine derivatives
  • Thiazolo(3,2-a)pyrimidine derivatives
  • Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine derivatives

Comparison: Compared to these similar compounds, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- stands out due to its unique combination of three heterocyclic rings, which can confer enhanced biological activity and specificity. This structural uniqueness allows for greater versatility in drug design and the potential for developing more effective therapeutic agents .

Biological Activity

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H8N4OS
  • SMILES : C1=CC=C(C=C1)C2=CSC3=NC4=C(C=NN4)C(=O)N23
  • InChIKey : CKSHJSWOXJXFPI-UHFFFAOYSA-N

The compound features a complex structure that contributes to its diverse biological activities. The presence of the thiazole and pyrazole rings is significant in modulating its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo compounds exhibit promising anticancer activity. For instance, studies have shown that certain pyrazolo derivatives can inhibit key signaling pathways involved in cancer cell proliferation:

  • Mechanisms : These compounds often act by inhibiting protein kinases such as ABL kinase and cyclin-dependent kinases (CDKs), which are crucial in cancer cell cycle regulation .
  • Case Study : In a study involving various pyrazolo derivatives, compounds were found to exhibit cytotoxic effects against multiple cancer cell lines (e.g., BxPC-3, PC-3) at nanomolar concentrations without affecting normal cells .

Enzyme Inhibition

One of the notable activities of pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one is its ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout:

  • Inhibition Data : Two synthesized derivatives demonstrated competitive inhibition comparable to allopurinol, a standard treatment for gout. The IC50 values for these compounds were reported as 4.228 µg and 3.1 µg respectively, indicating their potential as therapeutic agents in managing hyperuricemia .

Pharmacological Profiles

The pharmacokinetic profiles of pyrazolo derivatives suggest favorable absorption and distribution characteristics:

CompoundIC50 (µg)Ki (µg)Dock Score (kcal/mol)
3b4.2283.56-84.976
3g3.12.337-90.921
Allopurinol2.91.816-55.01

This table summarizes the inhibitory potency and binding affinity of selected compounds, highlighting their potential as effective inhibitors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the pyrazolo scaffold can significantly enhance biological activity:

  • Substituents : Compounds with electron-withdrawing groups such as chlorophenyl exhibited increased potency against cancer cell lines and enzymes .
  • Optimization Potential : Further optimization of these compounds could lead to the development of more potent and selective inhibitors.

Properties

CAS No.

152423-09-1

Molecular Formula

C13H7ClN4OS

Molecular Weight

302.74 g/mol

IUPAC Name

12-(4-chlorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C13H7ClN4OS/c14-8-3-1-7(2-4-8)10-6-20-13-16-11-9(5-15-17-11)12(19)18(10)13/h1-6H,(H,15,17)

InChI Key

SZUOUFXDFQIXDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC4=C(C=NN4)C(=O)N23)Cl

Origin of Product

United States

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